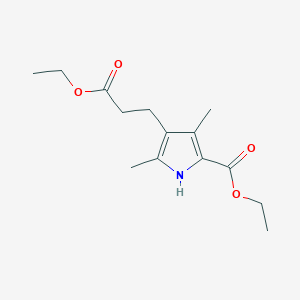
Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate
Cat. No. B1296056
Key on ui cas rn:
54278-10-3
M. Wt: 267.32 g/mol
InChI Key: ZYNJVGCLOFPWFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07119090B2
Procedure details


2,4-Dimethyl-5-ethoxycarbonyl-3-(2-ethoxycarbonylethyl)-pyrrole (1.07 kg) and 3.2 L 5 N sodium hydroxide were mechanically stirred in a 12 L three-neck round bottom flask equipped with a reflux condenser and an addition funnel and heated in an oil bath. The mixture was refluxed for 3 hours after which time the internal temperature was 96° C., all solids were dissolved and thin layer chromatography showed hydrolysis to be complete. The heating bath was removed and the mixture cooled to 50° C. in a water bath. 12N Hydrochloric acid (˜1.3 L) was slowly added. After about 50% of the acid was added gas evolution began and the temperature reached 60° C. As more acid was added, gas evolution increased and a yellow precipitate formed. The final pH was adjusted to 3.5 with hydrochloric acid. The mixture was cooled in an ice bath to 8° C. The solids were collected by vacuum filtration, washed twice with 0.5 L of distilled water and dried for 48 hours in a vacuum oven at 55-60° C. to give 677 g (101% yield) of 3-(2-carboxyethyl)-2,4-dimethylpyrrole.
Quantity
1.07 kg
Type
reactant
Reaction Step One



Yield
101%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4](C(OCC)=O)=[C:5]([CH3:14])[C:6]=1[CH2:7][CH2:8][C:9]([O:11]CC)=[O:10].[OH-].[Na+].Cl>>[C:9]([CH2:8][CH2:7][C:6]1[C:5]([CH3:14])=[CH:4][NH:3][C:2]=1[CH3:1])([OH:11])=[O:10] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.07 kg
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC(=C(C1CCC(=O)OCC)C)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
3.2 L
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a reflux condenser and an addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated in an oil bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 3 hours after which time the internal temperature
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was 96° C.
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
all solids were dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
hydrolysis
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The heating bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
12N Hydrochloric acid (˜1.3 L) was slowly added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After about 50% of the acid was added gas evolution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 60° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
As more acid was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
gas evolution increased
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a yellow precipitate formed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled in an ice bath to 8° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were collected by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 0.5 L of distilled water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried for 48 hours in a vacuum oven at 55-60° C.
|
|
Duration
|
48 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)CCC1=C(NC=C1C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 677 g | |
| YIELD: PERCENTYIELD | 101% | |
| YIELD: CALCULATEDPERCENTYIELD | 101.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
